N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034461-12-4
VCID: VC4509940
InChI: InChI=1S/C11H14F2N2OS/c1-7-14-9(6-17-7)10(16)15-8-2-4-11(12,13)5-3-8/h6,8H,2-5H2,1H3,(H,15,16)
SMILES: CC1=NC(=CS1)C(=O)NC2CCC(CC2)(F)F
Molecular Formula: C11H14F2N2OS
Molecular Weight: 260.3

N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide

CAS No.: 2034461-12-4

Cat. No.: VC4509940

Molecular Formula: C11H14F2N2OS

Molecular Weight: 260.3

* For research use only. Not for human or veterinary use.

N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide - 2034461-12-4

Specification

CAS No. 2034461-12-4
Molecular Formula C11H14F2N2OS
Molecular Weight 260.3
IUPAC Name N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C11H14F2N2OS/c1-7-14-9(6-17-7)10(16)15-8-2-4-11(12,13)5-3-8/h6,8H,2-5H2,1H3,(H,15,16)
Standard InChI Key UHUBRKPIJALQBR-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)C(=O)NC2CCC(CC2)(F)F

Introduction

Chemical Identity and Structural Significance

N-(4,4-Difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide belongs to the thiazole carboxamide class, featuring a central thiazole ring substituted with a methyl group at position 2 and a carboxamide-linked 4,4-difluorocyclohexyl group at position 4. The difluorocyclohexyl moiety introduces conformational rigidity and enhanced lipophilicity (clogP ≈ 3.2), facilitating membrane permeability and target engagement within the hydrophobic substrate-binding pocket of P-gp .

Key Structural Features:

  • Thiazole Core: The 1,3-thiazole ring serves as a bioisostere for peptide bonds, enabling hydrogen bonding with ATPase domains.

  • 4,4-Difluorocyclohexyl Group: Fluorine atoms at the cyclohexyl 4-position induce a chair conformation, optimizing van der Waals interactions with P-gp's transmembrane helices.

  • Methyl Substituent: The 2-methyl group sterically hinders metabolic oxidation at the thiazole C5 position, enhancing metabolic stability .

Synthetic Pathways and Optimization

The synthesis of N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide follows a modular approach, as detailed in Scheme 7 of the PMC study :

Thiazole Ring Formation

The 2-methylthiazole-4-carboxylic acid precursor is synthesized via:

  • Hantzsch Thiazole Synthesis: Condensation of methyl thiourea with α-bromoketones under acidic conditions.

  • Ester Hydrolysis: Conversion of the ethyl ester to carboxylic acid using LiOH in THF/water (yield: 85–92%) .

Amide Coupling

The carboxylic acid is activated with HCTU (1.2 eq) and HOBt (1.1 eq) in DMF, then coupled with 4,4-difluorocyclohexylamine (1.5 eq) in the presence of DIEA (3 eq) at 0–5°C. The reaction proceeds to >95% conversion within 4 hours, followed by purification via silica chromatography (hexane/EtOAc 3:1) to yield the title compound as a white solid (mp 148–150°C) .

Table 1: Synthetic Conditions and Yields

StepReagentsConditionsYield
Thiazole formationMethyl thiourea, α-bromoketoneHCl, EtOH, reflux78%
Ester hydrolysisLiOH, THF/H₂ORT, 12 h89%
Amide couplingHCTU, HOBt, DIEA0–5°C, 4 h91%

Biological Activity and Mechanism of Action

P-glycoprotein Modulation

N-(4,4-Difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide inhibits P-gp ATPase activity with an IC₅₀ of 0.45 μM, contrasting with the stimulatory effect (EC₅₀ 2.1 μM) of the parent compound TTT-28 (1) . This inversion of activity is attributed to:

  • Hydrophobic Interactions: The difluorocyclohexyl group occupies a subpocket in P-gp’s transmembrane domain, destabilizing the post-hydrolysis ADP state.

  • Allosteric Inhibition: Competitive displacement of [¹²⁵I]-IAAP (IC₅₀ 0.1 μM) indicates direct binding to the drug-substrate site .

Anticancer Efficacy

In SW620/Ad300 multidrug-resistant colon cancer cells, the compound (10 μM) enhances paclitaxel accumulation 4.2-fold, reversing resistance by 89% (vs. 34% for verapamil) . Mechanistic studies reveal concurrent induction of:

  • Necroptosis: RIPK1/RIPK3/MLKL pathway activation (2.8-fold increase in p-MLKL).

  • Autophagy: LC3-II/LC3-I ratio elevation (3.1-fold) and p62 degradation .

Comparative Structure-Activity Relationships

Table 2: Analog Comparison

CompoundR GroupATPase Activity (IC₅₀, μM)[¹²⁵I]-IAAP Displacement (IC₅₀, μM)
1 (TTT-28)2-AminobenzophenoneStimulation (EC₅₀ 2.1)8.7
39Cyclohexyl1.20.76
534,4-Difluorocyclohexyl0.450.1
1094-Fluorocyclohexyl0.680.23

Data from demonstrate that fluorination at the cyclohexyl 4-position enhances inhibitory potency by 2.7-fold over non-fluorinated analogues, likely due to increased electronegativity and membrane partitioning.

Research Applications and Future Directions

Current investigations focus on:

  • Combination Therapies: Synergy with paclitaxel (CI 0.32 at ED₇₅) in ovarian cancer models.

  • Prodrug Development: Ester prodrugs to enhance oral bioavailability (target >30% F).

  • Structural Optimization: Introducing polar groups at the thiazole C5 position to reduce hERG affinity (current IC₅₀ 4.1 μM) .

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